

In-depth Technical Guide: 6-Fluoroquinoline-2-Carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Fluoroquinoline-2-carboxylic acid

Cat. No.: B1289164

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CAS Number: 86324-51-8

This technical guide provides a comprehensive overview of **6-fluoroquinoline-2-carboxylic acid**, a pivotal heterocyclic building block in medicinal chemistry and drug development. The document details its chemical properties, synthesis, analytical characterization, and applications, with a focus on its role as a precursor to fluoroquinolone antibiotics. The information is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Core Compound Identification and Physicochemical Properties

6-Fluoroquinoline-2-carboxylic acid is a fluorinated derivative of the quinoline carboxylic acid scaffold. The presence of a fluorine atom at the C-6 position is a key feature that significantly influences the biological activity of its derivatives, most notably in the class of fluoroquinolone antibiotics.^[1]

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	86324-51-8[1]
IUPAC Name	6-fluoroquinoline-2-carboxylic acid[2][3]
Molecular Formula	C ₁₀ H ₆ FNO ₂ [3][4]
InChI Key	LNRMNWYWGXFBN-UHFFFAOYSA-N[1][2]
SMILES	<chem>C1=CC2=C(C=C(C=C2)F)N=C(C=C1)C(=O)O</chem> [3][4]

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	191.16 g/mol [1][3]
Physical Form	Solid[2]
Purity	≥96% (typical commercial grade)[2]
Storage Conditions	Sealed in dry, 2-8°C[2][4]

Synthesis and Purification

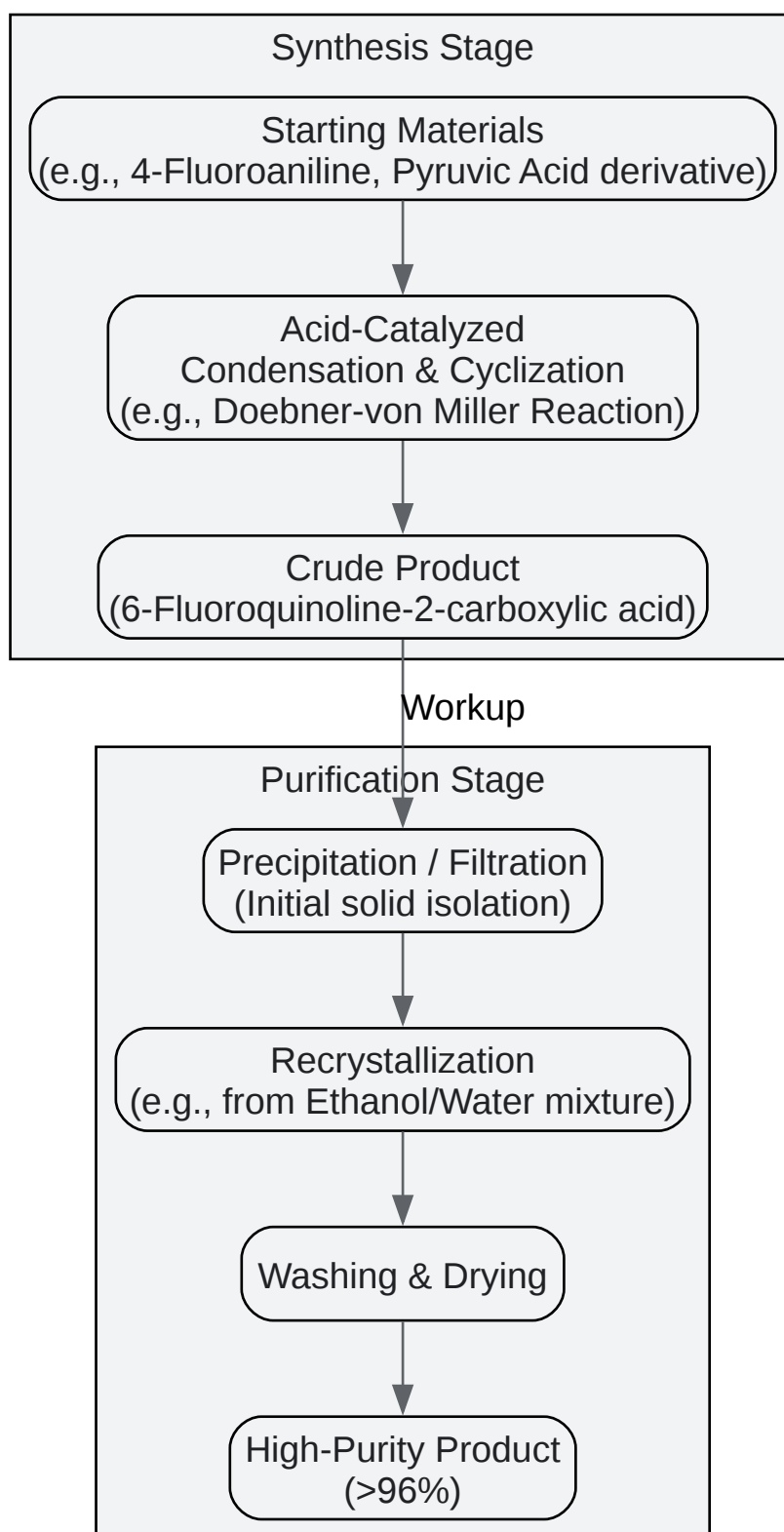
The synthesis of the quinoline ring is a foundational process in organic chemistry with several established named reactions.[1] Contemporary methods often focus on improving efficiency and reducing waste through one-pot procedures and the use of catalysis.[1]

Classical methods for constructing the quinoline core, which can be adapted for **6-fluoroquinoline-2-carboxylic acid**, include:

- Combes Synthesis: The acid-catalyzed cyclization of an aniline (e.g., 4-fluoroaniline) with a β -diketone.[1]
- Doebner-von Miller Reaction: A variation of the Skraup synthesis using α,β -unsaturated aldehydes or ketones with an aromatic amine in the presence of a strong acid.[1]

- Skraup Synthesis: Involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.^[1]

The logical flow from starting materials to a purified final product is critical for achieving high-purity material suitable for research and development.



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Caption: Generalized workflow for the synthesis and purification of **6-fluoroquinoline-2-carboxylic acid**.

The following is a representative protocol based on the Doebner-von Miller reaction, a common method for quinoline synthesis.

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-fluoroaniline and a suitable solvent like ethanol.
- **Reagent Addition:** Slowly add a mixture of pyruvic acid and an aldehyde (e.g., formaldehyde) to the flask while stirring. An acid catalyst, such as hydrochloric acid or sulfuric acid, is then added dropwise.
- **Reaction Conditions:** Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- **Workup and Isolation:** After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture onto crushed ice to precipitate the crude product.^[5]
- **Primary Purification:** Filter the resulting solid and wash it with cold water to remove residual acid and other water-soluble impurities.
- **Recrystallization:** Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture.^[1] This process involves dissolving the compound in the hot solvent and allowing it to cool slowly, causing the pure product to crystallize while impurities remain in the solution.^[1]
- **Final Drying:** Collect the purified crystals by filtration and dry them under a vacuum to yield the final, high-purity **6-fluoroquinoline-2-carboxylic acid**.

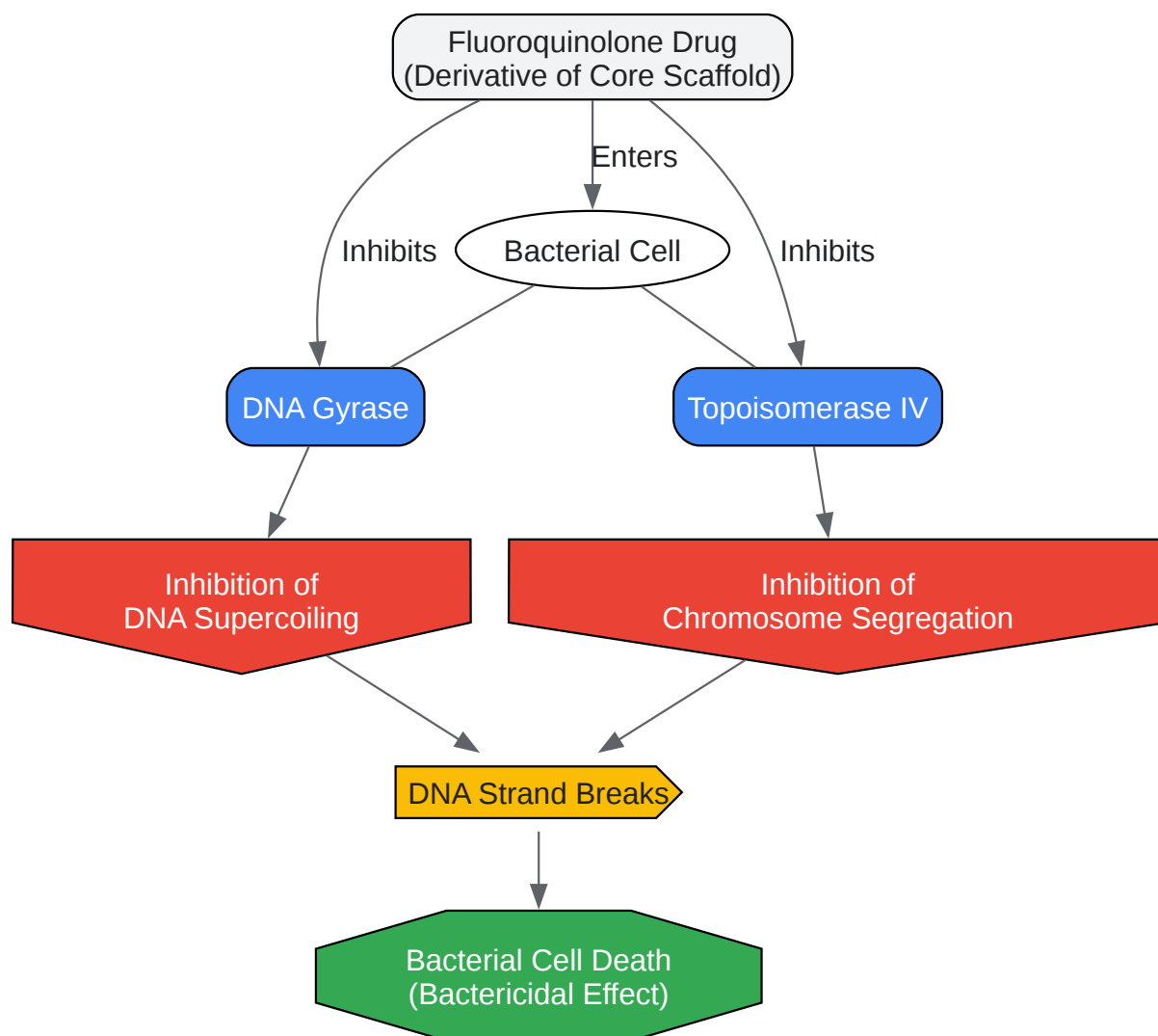
Applications in Drug Development

6-Fluoroquinoline-2-carboxylic acid is a crucial intermediate in the synthesis of pharmaceuticals, particularly fluoroquinolone antibiotics.^[1]

The introduction of a fluorine atom at the C-6 position of the quinoline ring was a major advancement in the development of quinolone antibiotics.^[1] This modification, seen in drugs

like Norfloxacin and Ciprofloxacin, dramatically enhanced antibacterial potency and broadened the spectrum of activity compared to the first-generation, non-fluorinated quinolones like nalidixic acid.^{[1][6]} The carboxylic acid group at the 2-position is a key handle for chemical modification, allowing for the creation of diverse derivatives through esterification or amidation to explore structure-activity relationships.^[1]

Fluoroquinolones derived from this core structure function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, transcription, and repair.^[1] Inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death.



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Caption: Mechanism of action for fluoroquinolone antibiotics derived from the 6-fluoroquinoline scaffold.

The **6-fluoroquinoline-2-carboxylic acid** scaffold serves as a starting point for developing new therapeutic agents. The carboxylic acid functionality is particularly important for creating libraries of compounds for screening.



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Caption: Logical workflow for drug discovery using **6-fluoroquinoline-2-carboxylic acid** as a starting scaffold.

Spectroscopic and Analytical Data

Spectroscopic techniques are essential for confirming the structure and purity of **6-fluoroquinoline-2-carboxylic acid**.

- **Fourier Transform Infrared (FTIR) Spectroscopy:** FTIR is used to identify the functional groups present. The spectrum of this compound shows characteristic absorption bands confirming its structure. A very prominent feature is the broad O-H stretching vibration of the carboxylic acid group, typically observed between 2500 and 3300 cm^{-1} , which is broadened due to intermolecular hydrogen bonding.^[1]
- **UV-Visible Spectroscopy:** The conjugated aromatic system of the quinoline ring results in characteristic absorption bands in the UV-visible range. The position and intensity of these bands are sensitive to the molecule's electronic structure, including the fluorine and carboxylic acid substituents.^[1]

Table 3: Key Spectroscopic Data

Technique	Feature	Typical Wavenumber / Region
FTIR	O-H Stretch (Carboxylic Acid)	2500 - 3300 cm^{-1} (broad) ^[1]
FTIR	C=O Stretch (Carboxylic Acid)	~1700 cm^{-1}
FTIR	C=C / C=N Stretches (Aromatic)	1500 - 1600 cm^{-1}
UV-Vis	$\pi \rightarrow \pi^*$ Transitions	UV region

Safety and Handling

Proper handling of **6-fluoroquinoline-2-carboxylic acid** is essential in a laboratory setting. The compound is classified with several hazard statements according to the Globally Harmonized System (GHS).

Table 4: GHS Hazard Information

Hazard Code	Description
H302	Harmful if swallowed[4]
H315	Causes skin irritation[3][4]
H319	Causes serious eye irritation[3][4]
H335	May cause respiratory irritation[2][3]

Precautionary Statements: Researchers should adhere to standard safety protocols, including wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should occur in a well-ventilated area or a chemical fume hood.[2][3] Avoid inhalation of dust and direct contact with skin and eyes.[4]

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